N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a benzothiazole ring, a nitro group, and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) operate chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Compounds with similar structures have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form 6-fluorobenzo[d]thiazole.
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Nitration: : The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
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Coupling with Pyridine Derivative: : The nitro-substituted benzothiazole is then coupled with a pyridine derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo reduction to form the corresponding amine. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, which can replace the fluorine atom under appropriate conditions.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been explored for various scientific research applications:
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Medicinal Chemistry: : This compound has potential as a lead molecule for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
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Biological Studies: : Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of related compounds and to identify potential therapeutic targets.
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Chemical Biology: : The compound can be used in chemical biology to probe the function of specific proteins or to modulate biological pathways. Its ability to undergo various chemical reactions makes it versatile for conjugation with other molecules or probes.
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Industrial Applications: : In industry, derivatives of this compound could be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide: Lacks the pyridine moiety but shares the benzothiazole and nitrobenzamide structure.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-4-ylmethyl)benzamide: Similar structure with the pyridine moiety attached at a different position.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole ring, nitro group, and pyridine moiety provides a distinctive scaffold that can interact with a variety of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-7-8-16-18(10-14)29-20(23-16)24(12-13-4-3-9-22-11-13)19(26)15-5-1-2-6-17(15)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAENSUHBYYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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